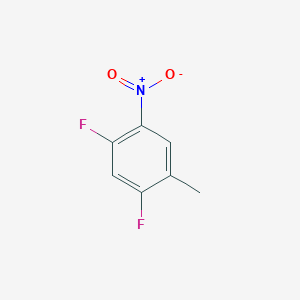
1,5-Difluoro-2-methyl-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Difluoro-2-methyl-4-nitrobenzene is an organic compound with the molecular formula C7H5F2NO2 It is a derivative of benzene, characterized by the presence of two fluorine atoms, a methyl group, and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Difluoro-2-methyl-4-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1,5-difluoro-2-methylbenzene. This reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, can optimize the production process. Additionally, purification steps, including distillation and recrystallization, are employed to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
1,5-Difluoro-2-methyl-4-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon catalyst or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups replacing the fluorine atoms.
Reduction: The primary product is 1,5-difluoro-2-methyl-4-aminobenzene.
Oxidation: The primary product is 1,5-difluoro-2-carboxy-4-nitrobenzene.
Scientific Research Applications
1,5-Difluoro-2-methyl-4-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.
Medicinal Chemistry: Researchers explore its potential as a building block for designing new drugs with specific biological activities.
Chemical Biology: It is used in studies involving the modification of biomolecules and the development of chemical probes for biological systems.
Mechanism of Action
The mechanism of action of 1,5-difluoro-2-methyl-4-nitrobenzene depends on the specific chemical reactions it undergoes. For example:
Nucleophilic Substitution: The electron-withdrawing nitro group and fluorine atoms activate the benzene ring towards nucleophilic attack, facilitating the substitution reactions.
Reduction: The nitro group is reduced through a series of electron transfer steps, ultimately forming an amino group.
Oxidation: The methyl group is oxidized through the formation of intermediate species, leading to the carboxylic acid product.
Comparison with Similar Compounds
Similar Compounds
1,4-Difluoro-2-methyl-5-nitrobenzene: Similar structure but with different positions of the nitro and fluorine groups.
2,4-Difluoronitrobenzene: Lacks the methyl group but has similar fluorine and nitro substitutions.
1,3-Difluoro-2-methyl-4-nitrobenzene: Another positional isomer with different substitution patterns.
Uniqueness
1,5-Difluoro-2-methyl-4-nitrobenzene is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of both electron-withdrawing (nitro and fluorine) and electron-donating (methyl) groups creates a distinct electronic environment on the benzene ring, making it a valuable compound for various chemical transformations and applications.
Properties
IUPAC Name |
1,5-difluoro-2-methyl-4-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c1-4-2-7(10(11)12)6(9)3-5(4)8/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVAZYONIKSNFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70595655 |
Source


|
| Record name | 1,5-Difluoro-2-methyl-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179011-38-2 |
Source


|
| Record name | 1,5-Difluoro-2-methyl-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
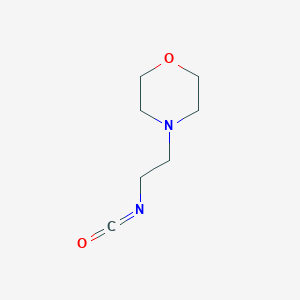

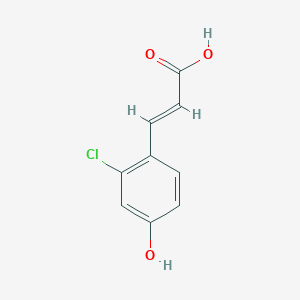
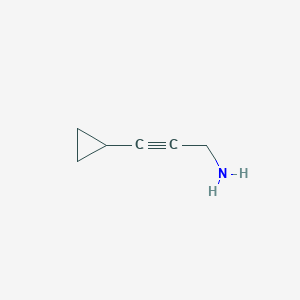
![2-Chloro-1-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B1358225.png)

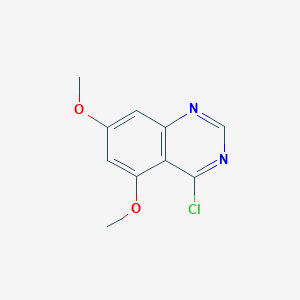
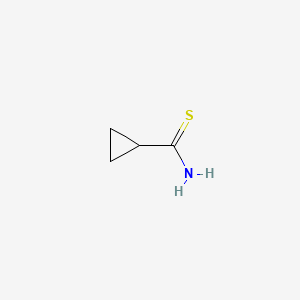
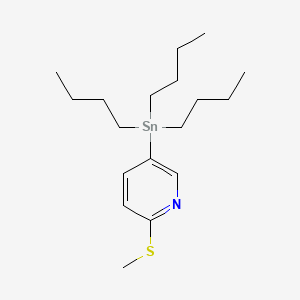
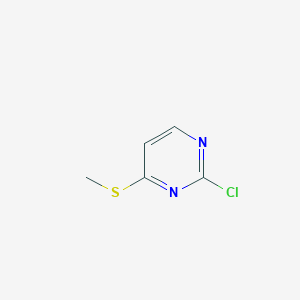

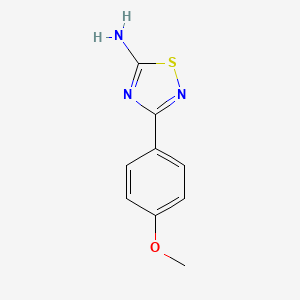

![Methyl 7-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B1358251.png)
